

Application of 12-Methylheptadecanoyl-CoA in lipidomics research.

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Compound of Interest

Compound Name: **12-Methylheptadecanoyl-CoA**

Cat. No.: **B15599520**

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Application Note & Protocol

Introduction

Lipidomics, the large-scale study of pathways and networks of cellular lipids in biological systems, has emerged as a powerful tool for understanding disease, identifying biomarkers, and discovering novel drug targets. Acyl-Coenzyme A (acyl-CoA) species are central intermediates in lipid metabolism, participating in fatty acid synthesis, beta-oxidation, and the acylation of proteins and other molecules.^[1] Long-chain acyl-CoA esters also act as regulatory molecules, influencing enzyme activity and gene expression.^[2]

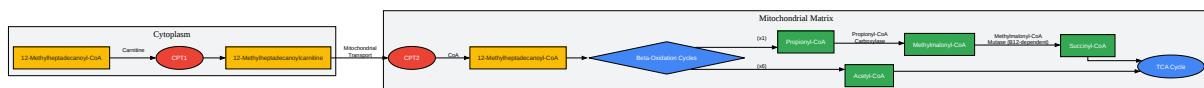
12-Methylheptadecanoyl-CoA is a saturated, branched-chain fatty acyl-CoA. Branched-chain fatty acids are increasingly recognized for their roles in cellular signaling and as potential biomarkers for metabolic disorders. The study of specific acyl-CoA species like **12-Methylheptadecanoyl-CoA** can provide insights into metabolic fluxes and dysregulation in various pathological conditions. This document outlines the application of **12-Methylheptadecanoyl-CoA** in lipidomics research, providing detailed protocols for its quantification and a hypothetical metabolic context.

Hypothetical Biological Significance

While research on **12-Methylheptadecanoyl-CoA** is limited, its structure suggests a role in pathways involving branched-chain fatty acid metabolism. Such pathways are crucial for the function of certain cell types and can be altered in metabolic diseases. It is hypothesized that **12-Methylheptadecanoyl-CoA** may accumulate in conditions where the metabolism of branched-chain fatty acids is impaired, potentially serving as a biomarker for such states. Its metabolism is presumed to follow the beta-oxidation pathway, with modifications to handle the methyl branch, likely leading to the formation of propionyl-CoA, which can then enter the TCA cycle via succinyl-CoA.

Metabolic Pathway of **12-Methylheptadecanoyl-CoA**

The proposed metabolic pathway for **12-Methylheptadecanoyl-CoA** involves its breakdown through mitochondrial beta-oxidation. The presence of a methyl group necessitates the involvement of enzymes capable of handling branched-chain acyl-CoAs.



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Caption: Hypothetical metabolic pathway of **12-Methylheptadecanoyl-CoA**.

Quantitative Data Presentation

The following table represents hypothetical quantitative data from a lipidomics experiment where a cell line was treated with a compound expected to inhibit branched-chain fatty acid oxidation.

Analyte	Control Group (pmol/mg protein)	Treated Group (pmol/mg protein)	Fold Change	p-value
12- Methylheptadeca noyl-CoA	15.2 ± 2.1	45.8 ± 5.3	3.01	< 0.01
Palmitoyl-CoA (C16:0)	120.5 ± 10.8	125.1 ± 11.2	1.04	> 0.05
Stearoyl-CoA (C18:0)	85.3 ± 7.5	88.2 ± 8.1	1.03	> 0.05
Propionyl-CoA	30.1 ± 3.5	12.4 ± 1.9	0.41	< 0.01
Succinyl-CoA	250.6 ± 22.1	240.9 ± 25.3	0.96	> 0.05

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol describes the extraction of acyl-CoAs from cell culture for subsequent analysis by LC-MS/MS.

Materials:

- Cultured cells
- Phosphate-buffered saline (PBS), ice-cold
- 10% (w/v) Trichloroacetic acid (TCA), ice-cold
- Extraction Solvent: 2:1:0.8 (v/v/v) Isopropanol:Acetonitrile:0.5 M Formic Acid
- Internal Standard (IS) solution (e.g., ¹³C-labeled Palmitoyl-CoA)
- Microcentrifuge tubes

- Centrifuge capable of 4°C and >14,000 x g

Procedure:

- Aspirate culture medium from cells grown in a 6-well plate.
- Wash cells twice with 1 mL of ice-cold PBS.
- Add 500 μ L of ice-cold 10% TCA to each well to precipitate proteins and quench metabolism.
- Scrape the cells and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Discard the supernatant. The pellet contains proteins and lipids.
- Add 500 μ L of the Extraction Solvent and 10 μ L of the IS solution to the pellet.
- Vortex vigorously for 1 minute to resuspend the pellet.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant containing the acyl-CoAs to a new tube.
- Dry the extract under a stream of nitrogen gas.
- Reconstitute the dried extract in 100 μ L of 50% methanol for LC-MS/MS analysis.

Protocol 2: Quantification by UHPLC-MS/MS

This protocol outlines the analysis of **12-Methylheptadecanoyl-CoA** using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Instrumentation and Columns:

- UHPLC system (e.g., Waters Acquity, Agilent 1290)

- Tandem mass spectrometer (e.g., Sciex QTRAP, Thermo TSQ)
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)

LC Conditions:

- Mobile Phase A: 95:5 Water:Methanol with 10 mM Ammonium Acetate
- Mobile Phase B: 95:5 Acetonitrile:Methanol with 10 mM Ammonium Acetate
- Flow Rate: 0.3 mL/min
- Column Temperature: 45°C
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: Return to 5% B
 - 18.1-22 min: Re-equilibration at 5% B

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- MRM Transitions:

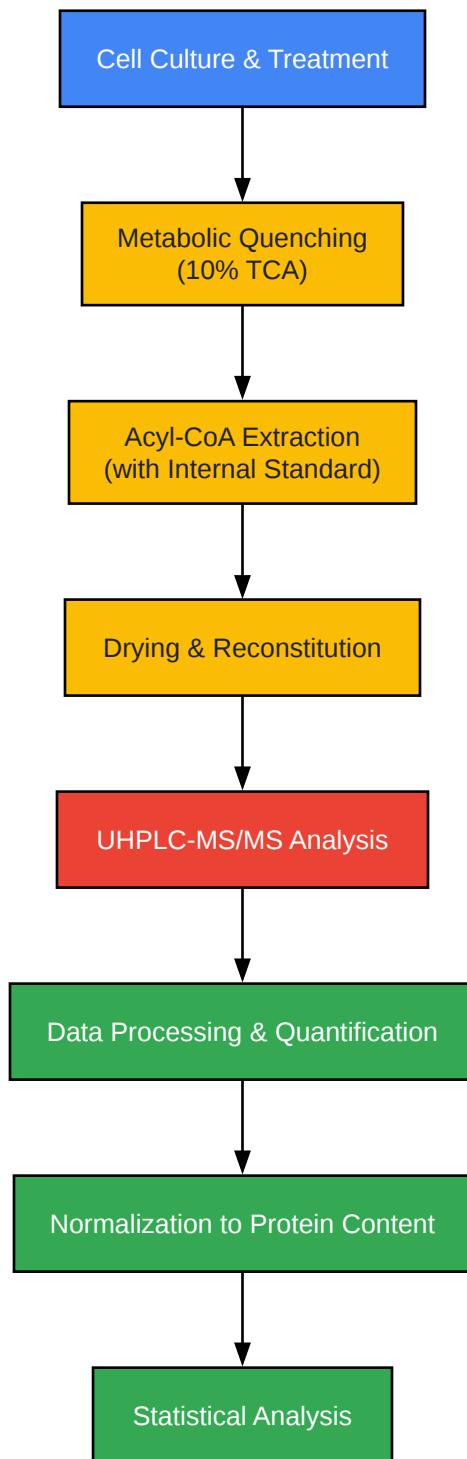
- **12-Methylheptadecanoyl-CoA**: Precursor Ion (Q1) > Product Ion (Q3) [Note: Exact m/z values would need to be determined using a pure standard]
- Internal Standard (¹³C-Palmitoyl-CoA): Precursor Ion (Q1) > Product Ion (Q3)

Data Analysis:

- Integrate the peak areas for the analyte and the internal standard.
- Calculate the response ratio (Analyte Area / IS Area).
- Generate a standard curve using known concentrations of **12-Methylheptadecanoyl-CoA**.
- Quantify the amount of **12-Methylheptadecanoyl-CoA** in the samples by interpolating their response ratios on the standard curve.
- Normalize the final concentration to the protein content of the original cell pellet.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the lipidomics analysis of **12-Methylheptadecanoyl-CoA**.

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- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
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